molecular formula C26H27FN10 B605698 Avapritinib CAS No. 1703793-34-3

Avapritinib

Cat. No. B605698
CAS RN: 1703793-34-3
M. Wt: 498.5704
InChI Key: DWYRIWUZIJHQKQ-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avapritinib, also known as BLU-285, is a selective tyrosine kinase inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA). It is used to treat a certain type of stomach, bowel, or esophagus cancer called gastrointestinal stromal tumor (GIST) that cannot be treated with surgery or that has spread to other parts of the body (metastatic), and that is caused by a certain PDGFRA gene mutation .


Molecular Structure Analysis

Avapritinib is a type I kinase inhibitor that binds to the active kinase conformation . It was designed to inhibit PDGFRA-D842V and iso-structurally mutated KIT-D816V/H or similar mutants of the activation loop .


Physical And Chemical Properties Analysis

Avapritinib is a small molecule with a molecular weight of 498.57 and a chemical formula of C26H27FN10 . It is a potent and selective oral inhibitor of the tyrosine kinase most commonly mutated in systemic mastocytosis .

Scientific Research Applications

Treatment of Systemic Mastocytosis

Avapritinib has shown promise in the treatment of systemic mastocytosis, a condition characterized by the overproduction of mast cells. It targets KIT mutation-driven tyrosine kinase activity, which is often found in this disease . Clinical trials have demonstrated its efficacy and safety in patients with indolent systemic mastocytosis (ISM), providing a new therapeutic option for a condition with historically limited treatments .

Advanced Systemic Mastocytosis

In cases of advanced systemic mastocytosis (ASM), avapritinib has been under investigation for its potential to improve patient outcomes. ASM is a more aggressive form of mastocytosis, and avapritinib’s targeted approach could offer a significant advancement in managing this challenging condition .

Gastrointestinal Stromal Tumors (GIST)

Avapritinib is being studied for its effectiveness against gastrointestinal stromal tumors. It inhibits specific mutants like PDGFRα D842V and KIT exon 17, which are implicated in the pathogenesis of GIST. Early studies suggest rapid responses to treatment with avapritinib in patients with GIST .

Myeloproliferative Neoplasms

The compound’s inhibitory action on mutant kinases makes it a candidate for treating various myeloproliferative neoplasms. These are a group of disorders caused by the overproduction of blood cells due to abnormal development and function of the bone marrow’s stem cells .

Research Tool in Kinase Biology

Beyond therapeutic applications, avapritinib serves as a valuable research tool in kinase biology. Its high selectivity and potency enable researchers to study the biochemical pathways and disease mechanisms where KIT and PDGFRA play crucial roles .

Potential in Pediatric Mastocytosis

While most research has focused on adult populations, there’s potential for avapritinib to be applied in pediatric cases of mastocytosis. This would require careful clinical trials to assess its safety and efficacy in children, given the differences in disease presentation and progression .

Combination Therapy

Avapritinib may be used in combination with other therapies to enhance treatment efficacy. For instance, combining it with other targeted agents or chemotherapy could potentially lead to better outcomes in various cancers where KIT and PDGFRA mutations are present .

Diagnostic Aid

Lastly, avapritinib could assist in the diagnosis of diseases related to KIT and PDGFRA mutations. By observing the response to the drug, clinicians might better understand the underlying genetic drivers of a patient’s condition, aiding in the selection of appropriate treatments .

Safety And Hazards

Avapritinib may cause serious side effects, including bleeding in the brain, skin irritation, respiratory sensitization, reproductive toxicity, and specific target organ toxicity . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .

Future Directions

Avapritinib has shown promising results in the treatment of advanced systemic mastocytosis and gastrointestinal stromal tumors. Future research is needed to further understand how to combine or sequence KIT-targeting drugs such as avapritinib with other therapies .

properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYRIWUZIJHQKQ-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027935
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Avapritinib has a negative modulating effect on the transporters ABCB1 and ABCG2, which mediate the multidrug resistance phenotype of some cancers. This modulation may be due to interactions of avapritinib with the drug binding pocket of these transporters. Negative modulation of these transporters, resensitizes cancerous cells to treatment with chemotherapeutic agents like [paclitaxel].
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Avapritinib

CAS RN

1703793-34-3
Record name Avapritinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1703793343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avapritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avapritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVAPRITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513P80B4YJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.